molecular formula C5H7N3O2 B3028644 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one CAS No. 253340-48-6

2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one

Cat. No. B3028644
CAS RN: 253340-48-6
M. Wt: 141.13
InChI Key: IPINWIPSUBSTMZ-UHFFFAOYSA-N
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Description

“2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one” is a pyrimidine derivative . It has the molecular formula C5H7N3O2 . Other names for this compound include 2-Amino-6-methyl-4-pyrimidinol, Mecytosine, Superacil, Superacyl, and 2-Amino-6-methylpyrimidin-4-ol .


Molecular Structure Analysis

The molecular structure of “2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one” are not available, there are references to the reactions of related compounds, such as 2-amino-4-hydroxy-6-methylpyrimidine .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 125.1286 . It is also known that this compound is not soluble in water or organic solvents, but it is soluble in acid or base solutions .

Scientific Research Applications

DNA Interaction and Pharmacological Activities

2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one derivatives have been synthesized and evaluated for various pharmacological activities. One study highlights the synthesis of novel pyrimidine derivatives, showing significant analgesic and antipyretic activities. These compounds were also found to interact with DNA, indicating their potential in DNA targeting therapeutics (Keri, Hosamani, Shingalapur, & Hugar, 2010).

Gastroprotective and Anti-inflammatory Effects

Various pyrimidin-4(1H)-one derivatives have been synthesized and studied for their gastroprotective activities. For instance, 4H-pyrido[1,2-a]pyrimidin-4-ones demonstrated a protective effect against mucosal lesions induced by acidified ethanol in rats (Hermecz et al., 1992). Additionally, substituted and fused Pyrazolo[3,4-d]pyrimidin-4-ones showed good anti-inflammatory activity, comparable to standard drugs, while having minimal ulcerogenic effects (El-Tombary, 2013).

Antitumor and Antiviral Activities

Pyrimidin-4(1H)-one derivatives have shown promising antitumor and antiviral effects. Pyrimidinones, as low-molecular-weight compounds, have established antiviral, immunomodulatory, and antitumor effects. A study examining pyrimidinones' effect on transplantable mouse bladder tumors showed significant inhibition of tumor growth, suggesting sensitivity to pyrimidinone treatment (Sidky, Borden, Wierenga, & Bryan, 1986).

Synthesis and Bioavailability

The synthesis and bioavailability of pyrimidin-4(1H)-one derivatives are crucial for their application in medicinal and pharmaceutical industries. A comprehensive review covered the synthetic pathways for developing substituted 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one derivatives and discussed the use of diversified hybrid catalysts for these syntheses. This highlights the broad applicability of these compounds in pharmaceutical contexts (Parmar, Vala, & Patel, 2023).

Future Directions

While specific future directions for “2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one” are not available, there are references to the potential use of related compounds in medical and biochemical research .

properties

IUPAC Name

2-amino-4-(hydroxymethyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c6-5-7-3(2-9)1-4(10)8-5/h1,9H,2H2,(H3,6,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPINWIPSUBSTMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653363
Record name 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one

CAS RN

253340-48-6
Record name 2-Amino-6-(hydroxymethyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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